![molecular formula C19H18N8O7 B3326577 L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) CAS No. 26360-21-4](/img/structure/B3326577.png)
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
描述
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) is a complex organic compound with the molecular formula C19H18N8O7 and a molecular weight of 470.4 g/mol . This compound is known for its pale yellow to light yellow color and solid form . It is a derivative of L-glutamic acid and is used in various scientific research applications, particularly in the synthesis of leucovorin .
作用机制
Target of Action
The primary target of this compound, also known as Methopterin, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.
Mode of Action
Methopterin interacts with osteoclasts and inhibits their proliferation . It also suppresses the activation and bone resorption function of osteoclasts . This interaction results in the induction of osteoclast apoptosis, or programmed cell death .
Result of Action
The primary molecular and cellular effect of Methopterin’s action is the inhibition of osteoclast proliferation and function . This leads to a decrease in bone resorption, potentially slowing the progression of diseases characterized by excessive bone breakdown, such as osteoporosis.
生化分析
Biochemical Properties
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is known to interact with several enzymes, proteins, and other biomolecules. One of its primary roles is inhibiting the proliferation of osteoclasts, which are cells responsible for bone resorption. This compound inhibits the activation and bone resorption function of osteoclasts and induces their apoptosis . The interaction with osteoclasts suggests that 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid could be a potential therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.
Cellular Effects
The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid on various cell types and cellular processes are profound. In osteoclasts, it not only inhibits proliferation but also induces apoptosis, leading to a reduction in bone resorption activity . This compound influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Additionally, it may affect gene expression related to osteoclast differentiation and function, thereby modulating cellular metabolism and overall bone homeostasis.
Molecular Mechanism
At the molecular level, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins involved in osteoclast activation, inhibiting their function and leading to reduced bone resorption . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in osteoclast differentiation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on osteoclasts over extended periods . Degradation products may also form, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid vary with different dosages in animal models. At lower doses, it effectively inhibits osteoclast activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to other cell types and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes and cofactors that regulate osteoclast activity and bone resorption . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall effects on bone homeostasis.
Transport and Distribution
Within cells and tissues, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target cells, such as osteoclasts . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within osteoclasts, where it exerts its inhibitory effects . Targeting signals or post-translational modifications may influence its localization, enhancing its efficacy in inhibiting bone resorption.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) involves multiple steps. One common method includes the reaction of L-glutamic acid with 4-[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain a high-purity product .
化学反应分析
Types of Reactions
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) is widely used in scientific research, including:
Chemistry: It is used as a research chemical in the synthesis of leucovorin, a compound used in chemotherapy.
Biology: The compound is studied for its role in cellular processes and its potential therapeutic applications.
Medicine: It is investigated for its potential use in treating various medical conditions, including cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) can be compared with similar compounds such as:
Folic Acid: Both compounds share structural similarities and are involved in folate metabolism.
Pemetrexed: Another similar compound used in cancer treatment.
The uniqueness of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) lies in its specific structure and its role in the synthesis of important therapeutic agents .
属性
CAS 编号 |
26360-21-4 |
|---|---|
分子式 |
C19H18N8O7 |
分子量 |
470.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1 |
InChI 键 |
QPWWRIJXAKSKLU-LBPRGKRZSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


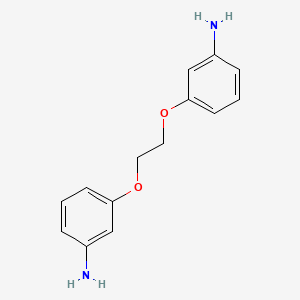

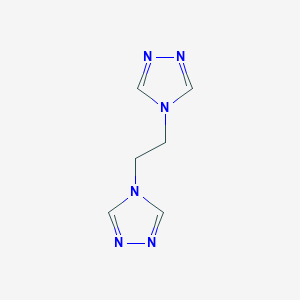
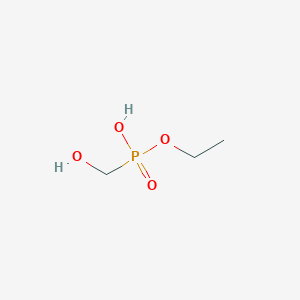
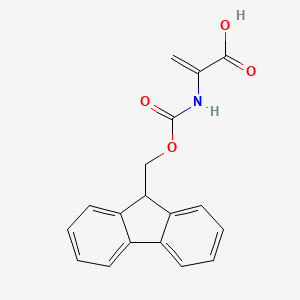
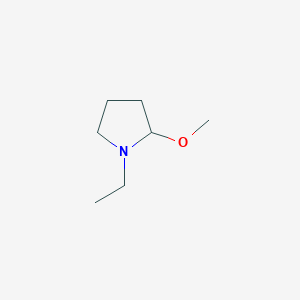
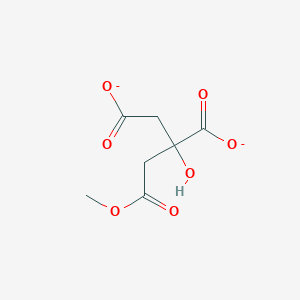
![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)
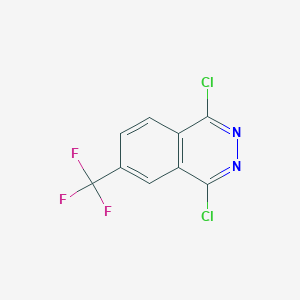
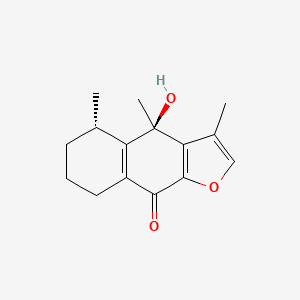
![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)
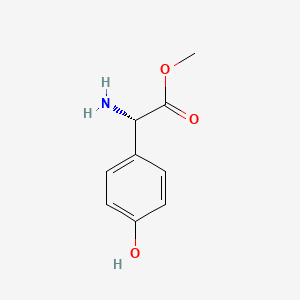
![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)
![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)
